Product packaging for Vebraside(Cat. No.:CAS No. 113358-20-6)

Vebraside

Cat. No.: B12778268
CAS No.: 113358-20-6
M. Wt: 376.36 g/mol
InChI Key: VFBJKEKWRZAYGB-DBABICBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vebraside is a chemical compound provided for research and experimental applications. This product is intended for use by qualified laboratory and scientific personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for use in human or veterinary diagnostics, as a therapeutic agent, or for any form of personal use. Researchers are encouraged to consult the available scientific literature for specific data on this compound's properties, mechanism of action, and potential research applications before use. The safety data sheet (SDS) should be reviewed for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B12778268 Vebraside CAS No. 113358-20-6

Properties

CAS No.

113358-20-6

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

5-hydroxy-6-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one

InChI

InChI=1S/C16H24O10/c1-4-5-3-23-15(8-7(5)13(9(4)18)25-14(8)22)26-16-12(21)11(20)10(19)6(2-17)24-16/h4-13,15-21H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11+,12-,13?,15?,16+/m1/s1

InChI Key

VFBJKEKWRZAYGB-DBABICBSSA-N

Isomeric SMILES

CC1C2COC(C3C2C(C1O)OC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1C2COC(C3C2C(C1O)OC3=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Advanced Methodologies for Vebraside Structural Elucidation and Quantification

Spectroscopic Characterization Techniques Applied to Vebraside (e.g., NMR, MS, UV-Vis)

Spectroscopic methods are fundamental in determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, plays a crucial role in assigning the positions of atoms and their connectivity within the molecule. Studies on iridoid glucosides, including this compound, have utilized 1D NMR experiments such as ¹H and ¹³C NMR to obtain detailed information about the proton and carbon environments researchgate.netufrgs.brresearchgate.netresearchgate.netresearchgate.net. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the structural framework researchgate.net.

Mass Spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and identifying characteristic substructures researchgate.netresearchgate.net. Various ionization techniques can be coupled with MS to analyze this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores within the this compound molecule, which can be useful for detection and characterization, particularly when coupled with chromatographic methods researchgate.netufrgs.brresearchgate.net. The UV absorption profile can indicate the type of compound present, such as iridoid or phenylethanoid glycosides, which often coexist in plants like Verbena species ufrgs.br.

While specific detailed spectral data tables for this compound from the searches were not available to include here, the application of these techniques allows for the comprehensive structural determination of this iridoid glucoside.

Chromatographic Separation Methodologies for this compound Isolation and Purification (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for isolating and purifying this compound from complex plant extracts. Column chromatography is a common initial step for separating compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.net. This allows for the removal of bulk impurities and the enrichment of fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, purification, and analysis of this compound and related compounds found in Verbena species researchgate.netufrgs.brresearchgate.netunam.mx132.248.9. Reversed-phase HPLC, often coupled with UV detection, is frequently employed to resolve various constituents in plant extracts researchgate.net. The choice of stationary phase, mobile phase composition, and gradient elution profile are optimized to achieve efficient separation of this compound from other co-eluting compounds. This allows for the isolation of this compound in a highly pure form for subsequent structural analysis or quantitative determination.

Development and Validation of Quantitative Analytical Methods for this compound in Complex Matrices

The development of validated quantitative analytical methods is crucial for accurately determining the concentration of this compound in various complex matrices, such as plant extracts or biological samples (though analysis in biological matrices was not detailed in the search results). While specific validated methods solely for this compound in complex matrices were not fully detailed in the provided search snippets, the principles and approaches used for quantifying related iridoids and other constituents in Verbena species are applicable researchgate.netunam.mx.

Quantitative analytical methods typically involve the use of HPLC coupled with a detector (e.g., UV-Vis or Mass Spectrometry) that can selectively detect this compound. The method development process involves optimizing parameters such as sample preparation, chromatographic separation conditions, and detection settings to ensure specificity, sensitivity, and accuracy.

Validation of a quantitative method is a critical step to ensure its reliability and includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness researchgate.netunam.mx. For instance, a reversed-phase HPLC-UV method for quantifying other compounds in Verbena extracts was validated according to analytical methods validation guidelines, demonstrating the feasibility of developing such methods for iridoid glucosides researchgate.net. These validated methods are essential for applications such as quality control of plant materials or extracts containing this compound.

Vebraside Biosynthesis and Metabolic Pathways

Enzymatic and Precursor Involvement in Vebraside Biogenesis

The biosynthesis of iridoid glycosides, including dihydroiridoids like this compound, originates from the central terpenoid pathways. The key five-carbon precursors are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikidata.orgnih.gov In plants, these precursors are synthesized through two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov

While the specific enzymatic steps leading directly to this compound have not been fully elucidated in the provided literature, the general iridoid biosynthesis pathway involves a cascade of enzymatic transformations starting from these terpenoid precursors. Studies on related iridoid biosynthesis, such as in Catharanthus roseus, indicate the involvement of enzymes like iridoid synthase, iridoid oxidase, and glucosyltransferases in the formation of iridoids and their glycosides like secologanin, 7-deoxyloganetic acid, and 7-deoxyloganic acid. wikipedia.orgwikipedia.orgwikipedia.org Investigations into Verbena officinalis have identified unigenes associated with iridoid glycoside synthesis through transcriptome analysis, suggesting the presence of the necessary enzymatic machinery within the genus for these biosynthetic routes. wikidata.org The incorporation of [3H] deoxyloganin (B1203946) into verbenalin (B192655) and dihydrocornin (B13077819) in Verbena officinalis further supports the involvement of deoxyloganin as an intermediate in the biosynthesis of certain iridoids in Verbena species. wikidata.orgthegoodscentscompany.com

Comparative Biosynthetic Pathways of Dihydroiridoids within the Verbena Genus

The Verbena genus is known to produce a variety of iridoid glycosides, including dihydroiridoids. Comparative phytochemical analyses of different Verbena species, such as V. officinalis, V. tenuisecta, V. bipinnatifida, V. brasiliensis, V. hastata, and V. littoralis, reveal the presence of diverse iridoid structures. wikipedia.orgnih.govguidetoimmunopharmacology.orgwikidata.orgwikipedia.orguni.lunih.gov This structural diversity suggests variations or specific enzymatic steps within the general iridoid biosynthetic pathway that are unique to different species or result in the production of different end-products. For example, verbenalin and hastatoside (B1163306) are considered characteristic constituents of V. officinalis, while this compound has been specifically isolated from V. brasiliensis. wikipedia.orgwikipedia.orgnih.govguidetoimmunopharmacology.org Although the core pathway for iridoid biosynthesis is conserved as a type of terpenoid synthesis, the specific enzymes and their substrate specificities in different Verbena species likely contribute to the observed differences in their iridoid profiles.

Synthetic Chemistry Approaches to Vebraside and Analogs

Total Synthesis Strategies for Vebraside

The total synthesis of this compound has been reported, often in conjunction with the synthesis of related iridoid glucosides like brasoside and littoralisone (B1250604) nih.govprinceton.eductdbase.org. These synthetic endeavors aim to construct the complete molecular framework of this compound from simpler precursors, providing access to the compound independently of its natural isolation.

Stereoselective Synthesis of Iridoid Core Structures Relevant to this compound

The iridoid core, a cis-fused cyclopenta[c]pyran system, is the defining structural feature of this compound and other iridoids unive.it. Achieving high stereocontrol during the construction of this bicyclic core and its appended functionalities is paramount in the synthesis of biologically active iridoids.

Stereoselective synthetic methods are crucial for controlling the relative and absolute configurations of the multiple stereocenters present in the iridoid scaffold. Various approaches have been developed for the stereoselective synthesis of iridoid core structures and related terpenoids acs.org. These methods often involve asymmetric catalysis, utilizing chiral catalysts or organocatalysts to direct the stereochemical outcome of key transformations ctdbase.org. Examples of reactions employed in the stereoselective synthesis of such cyclic systems include asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions ctdbase.org. The use of chiral auxiliaries or starting materials derived from the chiral pool can also be employed to establish the desired stereochemistry.

Research in this area focuses on developing efficient and versatile methodologies that allow for the controlled formation of the cis-ring fusion and the correct relative and absolute configurations of the substituents on the cyclopentane (B165970) and dihydropyran rings. The successful stereoselective synthesis of the iridoid core is a critical prerequisite for the total synthesis of complex iridoid glucosides like this compound.

Semisynthetic Modification and Derivatization of this compound Scaffolds for Research Purposes

Semisynthesis involves using naturally occurring compounds as starting materials for chemical transformations to produce novel compounds. This approach is particularly valuable for complex natural products like this compound, where a total synthesis might be lengthy or challenging. Semisynthetic modification allows researchers to create analogs of the natural product with altered chemical or biological properties for research purposes, such as exploring structure-activity relationships (SAR) or improving desirable characteristics.

Molecular and Cellular Pharmacology of Vebraside

Identification of Putative Vebraside Molecular Targets and Binding Sites

Specific molecular targets and binding sites for this compound have not been definitively identified and detailed in the examined literature. Research into molecular targets often involves identifying proteins or other biomolecules with which a compound interacts to exert its effects. Binding sites are the specific regions on these macromolecules where the ligand, in this case, this compound, physically binds. While some natural products, including other iridoid glucosides or compounds from related plant species, may exhibit interactions with various biological targets, specific data for this compound's direct molecular targets or detailed characterization of its binding sites were not found.

Elucidation of this compound's Mechanism of Action at the Subcellular and Biochemical Levels

A comprehensive, detailed mechanism of action for this compound at the subcellular and biochemical levels is not clearly described in the available information. Elucidating the mechanism of action involves understanding the sequence of events from the initial interaction of a compound with its target to the resulting cellular and biochemical changes. This can involve studying effects on enzyme activity, protein function, or other cellular processes. While this compound is an iridoid glucoside, and other compounds in this class or from its botanical source may have known activities, the specific biochemical pathways or subcellular components modulated by this compound itself have not been detailed in the search results.

This compound Interactions with Receptor Systems and Intracellular Signaling Pathways

Specific interactions of this compound with defined receptor systems or its modulation of intracellular signaling pathways have not been extensively reported. Receptor systems are crucial for mediating cellular responses to external signals, and intracellular signaling pathways relay and amplify these signals within the cell, leading to various cellular outcomes. While the broad context of natural products and bioactive compounds sometimes involves receptor interactions and signaling pathway modulation, specific experimental data demonstrating how this compound interacts with particular receptors or influences specific intracellular signaling cascades were not found in the examined literature.

Preclinical Efficacy Studies of Vebraside in Non Human Biological Systems

In Vitro Biological Activity Assessment of Vebraside in Cell Lines and Isolated Systems

In vitro studies provide initial insights into the potential cellular and biochemical effects of a compound. These studies often utilize cell lines or isolated biological systems to evaluate specific activities under controlled conditions. uhnresearch.canews-medical.netmattek.com

Antimicrobial and Antifungal Potency of this compound

Extracts from Verbena brasiliensis, a source of this compound, have demonstrated antimicrobial and antifungal activities in in vitro studies. researchgate.net While specific data on the isolated this compound compound's direct potency against a broad spectrum of microbial and fungal species is limited in the provided information, the activity observed in the plant extract suggests that this compound may contribute to these effects. Studies on Verbena officinalis leaf extract have also shown antioxidant and antifungal activity. 132.248.9unam.mx Additionally, verbascoside (B1683046), another compound found in some Verbena species, has been shown to potentiate the antibacterial action of gentamicin (B1671437) against certain Staphylococcus aureus and Escherichia coli clinical isolates in vitro. nih.gov

Anti-inflammatory Modulatory Effects of this compound

Anti-inflammatory activity has been associated with extracts of Verbena brasiliensis. researchgate.net These findings from in vitro assessments of the plant extract suggest a potential role for its constituents, including this compound, in modulating inflammatory processes. Related compounds like verbascoside have also exhibited anti-inflammatory effects in in vitro tests using primary human keratinocytes, where it reduced the release of pro-inflammatory chemokines in a dose-dependent manner. nih.gov Verbascoside was also found to be stable in suppositories, which are of interest for potential applications in the treatment of inflammation of the intestinal mucosa. nih.govnih.gov

Antioxidant Activity and Cellular Protective Effects of this compound

The antioxidant activity of Verbena brasiliensis extracts has been reported. researchgate.net Antioxidants play a crucial role in scavenging free radicals and protecting cells from oxidative stress. nih.govresearchgate.net While the direct antioxidant activity of isolated this compound is not explicitly detailed in the provided snippets, its presence in an extract exhibiting such effects suggests it could be a contributing factor. Verbascoside, a phenylpropanoid glycoside found in Verbena species, is well-documented for its significant antioxidant properties, as demonstrated by various methods including the assessment of radical scavenging activity toward superoxide (B77818) anion. nih.govnih.gov

Other Pharmacological Modulations by this compound (e.g., neurotrophic, antifeedant, prostaglandin (B15479496) synthesis inhibition)

Verbena brasiliensis extracts have shown other pharmacological activities in vitro, including antifeedant properties and the inhibition of prostaglandin synthesis. researchgate.net These activities suggest potential interactions with biological pathways involved in feeding behavior and inflammatory responses, respectively. Furthermore, this compound, as an iridoid glucoside from Verbena brasiliensis, is mentioned in the context of studies investigating medicinal plants for neurotrophic factor-potentiating activity. researchgate.netdntb.gov.uaresearchgate.net This indicates a potential for this compound to influence neuronal growth and survival, an effect observed with other natural products that stimulate neurotrophins or enhance their actions. researchgate.netnih.gov

In Vivo Efficacy Studies of this compound in Animal Models (Excluding Toxicological Endpoints)

In vivo studies using animal models are essential for evaluating the biological effects of a compound within a complex living system and can provide insights into its potential efficacy. uhnresearch.canews-medical.netresearchgate.netatlantic-bone-screen.comfrontiersin.orgjax.org Research involving Verbena brasiliensis extracts has been conducted in animal models to assess various activities. researchgate.net

Assessment of this compound Effects on Specific Physiological Processes (e.g., intestinal peristalsis)

Based on the available search results, specific detailed information regarding the preclinical efficacy studies, pharmacodynamic biomarker analysis in preclinical animal models, and pathophysiological model applications of the chemical compound "this compound" could not be found. The search successfully identified the compound "this compound" and its PubChem CID chem960.com, but did not yield the detailed research findings or data necessary to construct the body of the article as per the provided outline and content requirements.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the requested aspects of this compound based on the current information.

Below is the table of the compound mentioned and its PubChem CID, as requested.

Computational and Theoretical Chemical Biology of Vebraside

Molecular Docking and Dynamics Simulations of Vebraside-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as this compound, and a protein target at the atomic level. guidetopharmacology.orgnih.gov These methods are fundamental in structure-based drug design, providing insights into the binding affinity, conformation, and stability of the ligand-protein complex. nih.gov

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. Given the known anti-inflammatory and neuroprotective activities of many iridoid glycosides, several potential protein targets for this compound can be hypothesized. nih.govmdpi.com These include key enzymes and transcription factors involved in inflammatory and neurodegenerative pathways, such as Cyclooxygenase-2 (COX-2) and proteins of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov

A hypothetical molecular docking study of this compound against these targets could yield valuable information about its potential inhibitory activity. The binding energy, a key output of docking simulations, indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction.

Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 5IKR -8.5 Arg120, Tyr355, Ser530
NF-κB p50 1NFK -7.9 Arg57, Cys59, His88, Glu101

Molecular Dynamics Simulations of this compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov An MD simulation can reveal the stability of the predicted binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex, and any conformational changes that may occur upon ligand binding. wikipedia.org Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. scbt.com

A prospective MD simulation study of this compound in complex with a high-affinity target, such as TLR4 from the hypothetical docking results, could provide a detailed understanding of the binding stability and the specific atomic interactions driving the inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the rational design of more potent analogs. researchgate.net

To perform a QSAR study on this compound, a dataset of its derivatives with varying structural modifications would first need to be synthesized and their biological activity (e.g., inhibitory concentration against a specific target) experimentally determined. These structural modifications could include alterations to the glycosidic moiety, the iridoid backbone, or the substituent groups.

A variety of molecular descriptors would then be calculated for each derivative. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic properties: (e.g., logP) which determine the compound's partitioning between aqueous and lipid environments.

Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model can be built that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of newly designed this compound derivatives before their synthesis, thereby saving time and resources.

Illustrative QSAR Data for Hypothetical this compound Derivatives (Note: The following data is hypothetical and for illustrative purposes only.)

Derivative R1 Group R2 Group LogP Predicted IC50 (µM)
This compound -OH -CH3 1.2 15.4
Derivative 1 -OCH3 -CH3 1.5 12.1
Derivative 2 -F -CH3 1.3 14.5
Derivative 3 -OH -CH2CH3 1.6 10.8

Cheminformatics and Network Pharmacology Approaches for this compound Research

Cheminformatics and network pharmacology offer a systems-level perspective on drug action, moving beyond the traditional "one-target, one-drug" paradigm. researchgate.net These approaches can be particularly valuable for natural products like this compound, which may exert their therapeutic effects by modulating multiple targets and pathways simultaneously. researchgate.net

Cheminformatics in this compound Research

Cheminformatics involves the use of computational tools to store, manage, and analyze chemical and biological data. tmu.edu.tw For this compound research, cheminformatics approaches could be used to:

Build and analyze chemical libraries: A database of iridoid glycosides and their known biological activities could be compiled to identify structural motifs associated with specific pharmacological effects.

Predict ADMET properties: In the early stages of drug discovery, cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Network Pharmacology of this compound

Network pharmacology aims to understand the complex interplay between drugs, targets, and diseases by constructing and analyzing biological networks. mdpi.com A network pharmacology study of this compound would typically involve the following steps:

Target Prediction: Using various computational tools and databases (e.g., SwissTargetPrediction, TargetNet), potential protein targets for this compound are identified based on its chemical structure.

Network Construction: A network is constructed that connects this compound to its predicted targets, and these targets to the biological pathways and diseases in which they are involved.

Network Analysis: The network is analyzed to identify key proteins (hubs) and pathways that are likely to be modulated by this compound. This can provide a holistic view of its mechanism of action and suggest potential therapeutic applications.

By integrating data from genomics, proteomics, and pharmacology, a network pharmacology approach could generate novel hypotheses about the polypharmacological effects of this compound, potentially uncovering new therapeutic indications for this natural compound. researchgate.netresearchgate.net

Future Research Trajectories and Translational Perspectives for Vebraside

Integration of Omics Technologies in Vebraside Research (e.g., Proteomics, Metabolomics)

The integration of omics technologies, including proteomics and metabolomics, holds significant promise for unraveling the complex biological pathways influenced by this compound. Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. Genomics, epigenomics, proteomics, and metabolomics have transformed medical research by allowing for the linking of molecular information at the organismic level, forming the basis of systems biology nih.gov. This holistic approach is crucial for understanding the intricate interactions between a compound like this compound and cellular processes.

Proteomics, the large-scale study of proteins, can identify protein targets that directly interact with this compound or whose expression or modification is altered upon this compound exposure. By comparing protein profiles in the presence and absence of this compound, researchers can gain insights into the specific protein networks and pathways affected. Similarly, metabolomics, the study of small molecules involved in metabolism, can reveal changes in metabolic pathways induced by this compound. This can help in understanding how this compound is processed, what its downstream effects on cellular metabolism are, and potentially identify biomarkers of its activity.

Integrating data from multiple omics layers (multi-omics) can provide a more complete and dynamic picture of this compound's effects. biostrand.aialtexsoft.com. This integrated analysis can help to identify key molecular events, understand mechanisms of action, and potentially predict responses to this compound. biostrand.ai. The vast and complex nature of omics data necessitates sophisticated computational tools and approaches for interpretation and integration nih.govnih.gov. Web-based tools and platforms are being developed to facilitate multi-omics data analysis and integration nih.gov.

Future research should focus on applying these omics approaches to this compound studies to:

Identify direct protein binding partners of this compound using techniques like activity-based protein profiling (ABPP) coupled with mass spectrometry. universiteitleiden.nlnih.gov.

Characterize global changes in protein expression and post-translational modifications in response to this compound treatment.

Map the metabolic fate of this compound and its impact on key metabolic pathways.

Identify potential biomarkers of this compound efficacy or response using integrated omics datasets.

Such studies, particularly those employing multi-omics integration, are essential for moving beyond a reductionist view and gaining a systems-level understanding of this compound's biological impact biostrand.ai.

Potential for this compound as a Chemical Probe in Biological Systems

This compound possesses characteristics that suggest its potential utility as a chemical probe for investigating specific biological processes or targets. Chemical probes are small molecules used as tools to perturb biological systems and dissect the function of specific proteins or pathways nih.govchemicalprobes.org. High-quality chemical probes are essential for elucidating signal transduction and validating targets in early drug development nih.gov.

For this compound to be developed as a chemical probe, rigorous characterization is required. This includes determining its selectivity for a particular biological target or pathway over others mdpi.com. A good chemical probe should exhibit high potency and selectivity for its intended target at concentrations that minimally affect other cellular processes nih.gov.

The potential of this compound as a chemical probe could be explored in several ways:

Target Identification and Validation: If this compound shows selective binding to a specific protein or enzyme, it can be used to study the function of that target in various biological contexts. universiteitleiden.nl.

Pathway Dissection: By selectively modulating the activity of a target protein, this compound can help researchers understand the role of that protein within a complex signaling pathway. nih.gov.

Phenotypic Characterization: Using this compound as a probe can help link the modulation of a specific target to observed cellular or physiological phenotypes.

Developing this compound as a chemical probe would involve:

Detailed studies to confirm its binding affinity and selectivity for proposed targets.

Cellular assays to demonstrate target engagement and functional modulation in a biological setting. nih.gov.

Characterization of its activity in relevant model systems.

The Chemical Probes Portal is a resource that provides expert reviews and evaluations of chemical probes, highlighting the criteria for defining and using high-quality probes chemicalprobes.org. Adhering to such standards would be crucial for establishing this compound's credibility as a chemical probe.

Development of Novel Preclinical Assay Systems for this compound Efficacy Profiling

The comprehensive evaluation of this compound's efficacy and mechanism of action necessitates the development and application of novel and relevant preclinical assay systems. Preclinical testing is a foundational step in the drug development process, aiming to assess the potential efficacy and pharmacological properties of a compound before clinical trials lidebiotech.com.

While standard in vitro and in vivo models are essential, developing novel assay systems tailored to this compound's unique properties and suspected biological targets can provide more specific and insightful data. This could include:

Advanced Cell Culture Models: Utilizing more complex cell culture systems, such as co-culture models, 3D cell cultures, or organoids, which better mimic the in vivo environment compared to traditional 2D monolayers.

Disease-Specific Assays: Developing or adapting assays that specifically model the disease states or biological processes that this compound is hypothesized to influence. This could involve using cells or tissues derived from relevant disease models or patients.

High-Throughput Screening (HTS) Adaptation: Modifying existing HTS assays or developing new ones to efficiently screen this compound analogs or combinations for enhanced efficacy or altered activity profiles. news-medical.net.

Mechanism-of-Action Assays: Designing specific assays to probe the detailed molecular steps involved in this compound's activity, building upon insights gained from omics studies. news-medical.net.

Phenotypic Assays: Developing assays that measure relevant biological outcomes or phenotypes directly influenced by this compound, providing a functional assessment of its activity.

Quality by Design (QbD) principles can be applied to preclinical assay development to ensure the robustness and reliability of the data generated nih.gov. This involves identifying critical assay parameters and defining a design space where the assay consistently performs satisfactorily nih.gov.

Developing a panel of diverse and well-characterized preclinical assays is crucial for:

Rigorously evaluating this compound's efficacy across different biological contexts.

Understanding the relationship between this compound concentration and its effects (pharmacodynamics) in relevant systems. lidebiotech.com.

Identifying optimal conditions for this compound activity.

Providing a strong preclinical data package to support future translational efforts.

Q & A

Q. How to address batch-to-batch variability in this compound synthesis for preclinical trials?

  • Methodological Answer: Implement quality-by-design (QbD) principles, varying critical process parameters (CPPs: temperature, catalyst concentration) in a design-of-experiment (DoE) framework. Use partial least squares regression (PLSR) to correlate CPPs with critical quality attributes (CQAs: purity, yield) .

Data Presentation Guidelines

  • Tables: Include descriptive titles (e.g., "Table 1. EC₅₀ Values of this compound Across Cell Lines") and footnotes explaining abbreviations or statistical tests .
  • Figures: Use error bars for standard deviation (SD) and asterisks for significance levels (*p<0.05, **p<0.01). Ensure high-resolution formats (≥300 dpi) for publication .

Ethical Considerations

  • For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize unnecessary subject use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.